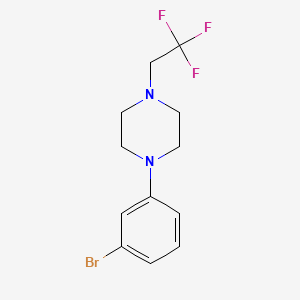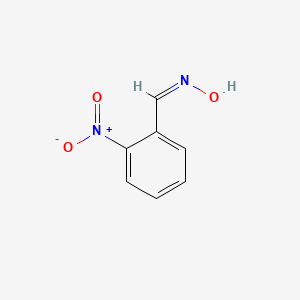
1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenyl group and a trifluoroethyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine typically involves the reaction of 3-bromophenylamine with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoroethyl groups contribute to its unique chemical properties, which can influence its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
- 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
- 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)amine
Comparison: 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine is unique due to the presence of both a bromophenyl group and a trifluoroethyl group attached to the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential applications compared to similar compounds. For example, the presence of the piperazine ring can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-10-2-1-3-11(8-10)18-6-4-17(5-7-18)9-12(14,15)16/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCOTUYQYKCXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B8120927.png)
![trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide](/img/structure/B8120935.png)





![[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl] 2-phenoxyacetate](/img/structure/B8120985.png)
